molecular formula C19H30N2O3 B4063657 ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate

ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate

Cat. No.: B4063657
M. Wt: 334.5 g/mol
InChI Key: YSHICOMVAQNONQ-UHFFFAOYSA-N
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Description

Ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a diamond-like framework that imparts significant stability and rigidity. These compounds have found applications in various fields, including medicinal chemistry, due to their bioactive properties.

Properties

IUPAC Name

ethyl 1-(1-adamantylcarbamoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-2-24-17(22)16-3-5-21(6-4-16)18(23)20-19-10-13-7-14(11-19)9-15(8-13)12-19/h13-16H,2-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHICOMVAQNONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate typically involves the reaction of 1-aminoadamantane with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 4-piperidinecarboxylic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The adamantane moiety is known to interact with biological membranes, potentially disrupting viral replication or cancer cell growth. The piperidinecarboxylate group may enhance the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate is unique due to its combination of the adamantane and piperidinecarboxylate moieties, which confer both stability and bioactivity. This makes it a valuable compound for research and industrial applications .

Biological Activity

Ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate is a synthetic compound with potential therapeutic applications, particularly in the field of pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₉N₃O₂
  • Molecular Weight : 263.3354 g/mol
  • CAS Number : Not available

This compound is believed to interact with various biological targets, primarily through modulation of neurotransmitter systems. Specifically, it may influence pathways related to:

  • Nitric Oxide Production : The compound has been shown to enhance nitric oxide (NO) synthesis, which plays a crucial role in vascular functions and inflammatory responses .
  • Cyclic GMP Pathway : NO mediates vascular smooth muscle relaxation through a cGMP-dependent signaling pathway, which may be relevant for cardiovascular applications .

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showcasing potential as an antibacterial agent.

Antitumor Potential

Studies have suggested that compounds similar to this compound may exhibit antitumor activity by inducing apoptosis in cancer cells. The modulation of nitric oxide levels can lead to tumoricidal effects in macrophages, enhancing the immune response against tumors .

Study on Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial efficacy of piperidine derivatives, including this compound. Results demonstrated significant inhibition of bacterial growth, indicating its potential as a therapeutic agent against resistant strains .

Evaluation of Antitumor Activity

In another study, the compound was tested for its ability to induce apoptosis in human cancer cell lines. The results showed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased viability of cancer cells, suggesting its utility in cancer therapy .

Toxicity and Safety Profile

The safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicity assessments indicate that the compound has a moderate toxicity profile with an LD50 value that warrants further investigation into its safety margins .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 1-adamantylamine with a piperidinecarboxylate scaffold. For example, similar compounds (e.g., sulfonamide derivatives) are synthesized via hydrolysis of ethyl esters using NaOH in aqueous EtOH, followed by acidification to isolate the product (yield ~88%) . Optimize reaction time (e.g., 24 hours at room temperature) and stoichiometry to maximize purity. Monitor completion via TLC and confirm using 1^1H NMR (e.g., δ 1.52–4.31 ppm for piperidine protons) and IR (e.g., carbonyl stretches at 1687–1730 cm1^{-1}) .
Key Reaction Parameters
Solvent: Ethanol/water mixture
Base: 5N NaOH
Acid: 6N HCl for precipitation
Yield: 88% (analogous procedure)

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • 1^1H NMR : Expect signals for adamantyl protons (δ 1.6–2.1 ppm as singlet) and piperidine protons (δ 1.5–4.3 ppm). Ethyl ester groups appear as a triplet (δ 1.2–1.3 ppm) and quartet (δ 4.1–4.3 ppm) .
  • IR : Confirm carbonyl groups (amide: ~1650–1680 cm1^{-1}; ester: ~1730 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution MS (e.g., Q Exactive Orbitrap) to verify molecular weight and fragmentation patterns .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer :

  • Handling : Use PPE (nitrile gloves, EN 166-compliant goggles) to avoid skin/eye irritation (H315/H319). Work under fume hoods to prevent inhalation (H335) .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis. Avoid moisture and incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of adamantane-piperidine hybrids?

  • Methodological Answer : Perform molecular docking studies (e.g., using AutoDock Vina) to assess binding affinity to target receptors (e.g., carbonic anhydrases). Compare with known inhibitors (e.g., sulfonamide derivatives) . Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50} measurements) .
Docking Parameters
Protein PDB: 3LXG (carbonic anhydrase II)
Ligand Flexibility: Adamantyl and piperidine moieties
Scoring Function: AMBER force field

Q. What strategies resolve discrepancies in purity assessments between HPLC and elemental analysis?

  • Methodological Answer :

  • HPLC : Use a C18 column (ACN/water gradient) to detect impurities (e.g., unreacted adamantylamine). Calibrate with reference standards .
  • Elemental Analysis : Replicate measurements to account for hygroscopicity. If deviations persist (<0.3% for C/H/N), consider recrystallization (e.g., from ethyl acetate/hexane) .

Q. How does the adamantyl group influence metabolic stability in preclinical models?

  • Methodological Answer : Conduct microsomal stability assays (e.g., rat liver microsomes) to compare half-life (t1/2t_{1/2}) with non-adamantyl analogs. Analyze metabolites via LC-MS/MS, focusing on oxidative pathways (e.g., CYP450-mediated hydroxylation) .
Microsomal Assay Conditions
Incubation Time: 60 min
Co-factors: NADPH regeneration system
Detection: LC-MS/MS (ESI positive mode)

Data Contradiction Analysis

Q. Why might reported yields vary between synthetic protocols for analogous piperidinecarboxylates?

  • Methodological Answer : Variations arise from differences in:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but complicate purification.
  • Coupling Reagents : Use of HATU vs. EDC/HOBt affects reaction efficiency .
  • Work-Up : Acidification pH (3–4) must be tightly controlled to avoid product loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate
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ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate

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